Product packaging for Cytidine 5'-triphosphate tetrasodium salt(Cat. No.:)

Cytidine 5'-triphosphate tetrasodium salt

Cat. No.: B13146906
M. Wt: 571.08 g/mol
InChI Key: ADFZKEPUVVAOFV-ODQFIEKDSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cytidine 5'-triphosphate tetrasodium salt is a useful research compound. Its molecular formula is C9H12N3Na4O14P3 and its molecular weight is 571.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N3Na4O14P3 B13146906 Cytidine 5'-triphosphate tetrasodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N3Na4O14P3

Molecular Weight

571.08 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

ADFZKEPUVVAOFV-ODQFIEKDSA-J

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Significance in Cellular Biochemistry

Cytidine (B196190) 5'-triphosphate is a central molecule in the metabolic and biosynthetic pathways of all living organisms. Its significance stems from its role as an essential precursor for nucleic acid synthesis and as a key player in the synthesis of various lipids and glycoproteins. selleckchem.commedchemexpress.com

The synthesis of CTP is a critical, regulated process within the cell. It is produced from Uridine (B1682114) 5'-triphosphate (UTP) through an amination reaction catalyzed by the enzyme CTP synthetase. selleckchem.comontosight.ai This enzymatic conversion utilizes the nitrogen from glutamine and energy from ATP hydrolysis, representing the final step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govwikipedia.org The regulation of CTP synthetase activity is crucial for maintaining a balanced pool of pyrimidine nucleotides necessary for cellular processes. ontosight.aiwikipedia.org CTP itself acts as an allosteric inhibitor of enzymes earlier in the pyrimidine synthesis pathway, such as aspartate carbamoyltransferase, providing a feedback mechanism to control nucleotide production. wikipedia.orgmedchemexpress.com

Table 1: Properties of Cytidine 5'-triphosphate

Property Value
Chemical Formula C₉H₁₆N₃O₁₄P₃
Molar Mass 483.16 g/mol
Appearance White powder

| Nature | Pyrimidine nucleoside triphosphate |

Note: Data corresponds to the CTP molecule. The tetrasodium (B8768297) salt form has a different formula (C₉H₁₄N₃Na₂O₁₄P₃) and molar mass (approx. 527.12 g/mol ). sigmaaldrich.com

Overview of Fundamental Biological Roles

Salvage Pathway for Cytosine Nucleotides

In addition to the de novo pathway, cells can synthesize CTP through a salvage pathway, which recycles pre-existing pyrimidine nucleosides like cytidine. This pathway is less energy-intensive than de novo synthesis. The key enzyme in the initial step of this pathway is uridine-cytidine kinase (UCK) , which exists in two primary isoforms in humans, UCK1 and UCK2. UCK catalyzes the phosphorylation of cytidine (and uridine) to its monophosphate form, Cytidine Monophosphate (CMP).

The reaction is as follows: Cytidine + ATP → CMP + ADP

This initial phosphorylation is the rate-limiting step in the pyrimidine salvage pathway. Once CMP is formed, it must undergo two further phosphorylation steps to become the biologically active CTP.

Interconversion of Cytidine Nucleotides

After its formation via either the de novo or salvage pathway, Cytidine Monophosphate (CMP) is converted to Cytidine Diphosphate (B83284) (CDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (also known as cytidylate kinase), which transfers a phosphate (B84403) group from ATP to CMP.

The reaction is: CMP + ATP ⇌ CDP + ADP

The final step in the synthesis of CTP is the phosphorylation of CDP. This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK) . NDPK is a ubiquitous enzyme with broad substrate specificity that plays a crucial role in maintaining the balance of all nucleoside triphosphates within the cell. It facilitates the transfer of the terminal phosphate group (γ-phosphate) from a donor nucleoside triphosphate, most commonly ATP, to a nucleoside diphosphate acceptor, in this case, CDP.

The reversible reaction is: CDP + ATP ⇌ CTP + ADP

This final phosphorylation completes the synthesis of Cytidine 5'-triphosphate, making it available for its diverse and critical roles in cellular metabolism.

An In-Depth Look at Cytidine 5'-triphosphate tetrasodium (B8768297) salt

Cytidine 5'-triphosphate (CTP) is a pyrimidine nucleotide that plays a fundamental role in numerous cellular processes. As a high-energy molecule, it participates in the synthesis of key biological macromolecules and is integral to various metabolic pathways. This article focuses exclusively on the biosynthesis and metabolic pathways of CTP, with a specific examination of its dephosphorylation.

Enzymology of Ctp Synthase Ctps

Structural Organization and Functional Domains of CTP Synthase

CTP synthase is a complex enzyme, typically existing as a homotetramer, with each monomer comprising two principal catalytic domains: a Glutamine Amidotransferase (GAT) domain and an Amido-ligase/Synthase domain. nih.govbiorxiv.org These domains are connected by a flexible linker, and their coordinated action is essential for the enzyme's function. nih.gov

Glutamine Amidotransferase (GAT) Domain

The C-terminal Glutamine Amidotransferase (GAT) domain is responsible for hydrolyzing L-glutamine to produce glutamate (B1630785) and ammonia (B1221849). wikipedia.orgnih.gov This ammonia serves as the nitrogen donor for the amination of UTP. wikipedia.orgmdpi.com The GAT domain belongs to the class I or triad (B1167595) family of glutamine-dependent amidotransferases, characterized by a conserved Cys-His-Glu catalytic triad that is essential for the hydrolysis of glutamine. nih.govebi.ac.ukfrontiersin.org The reaction proceeds through the formation of a glutamyl-enzyme intermediate. nih.gov The activity of the GAT domain is allosterically activated by Guanosine (B1672433) triphosphate (GTP), which enhances the rate of glutamine hydrolysis. wikipedia.orgnih.govnih.gov This regulation helps to balance the pools of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org

Amido-ligase/Synthase Domain

The N-terminal Amido-ligase or Synthase domain catalyzes the ATP-dependent amination of UTP to form CTP. biorxiv.orgnih.gov This domain contains the binding sites for both ATP and UTP. wikipedia.orgwikipedia.org The reaction within this domain involves the phosphorylation of the C4 oxygen of UTP by ATP, creating a highly reactive 4-phosphoryl UTP intermediate. wikipedia.orgwikipedia.org This intermediate is then susceptible to nucleophilic attack by the ammonia generated in the GAT domain. wikipedia.org The active site of the synthase domain is formed by the interaction of three of the four subunits in the tetrameric structure, highlighting the importance of the enzyme's quaternary structure for catalysis. nih.govresearchgate.net

Oligomeric States and Active Homotetrameric Form

CTP synthase exists in a dynamic equilibrium between inactive monomers, inactive dimers, and the active tetrameric form. wikipedia.orgnih.gov The formation of the active homotetramer is dependent on the presence of its substrates, ATP and UTP. wikipedia.orgresearchgate.netmdpi.com At low enzyme concentrations and in the absence of these nucleotides, CTPS primarily exists as inactive monomers or dimers. wikipedia.orgnih.gov The binding of ATP and UTP at the interface between the synthase domains of the monomers promotes the association of two dimers to form the catalytically competent tetramer. wikipedia.orgnih.govresearchgate.net This oligomerization is a critical regulatory mechanism, as the tetrameric state is required for the proper functioning of both the GAT and the amido-ligase active sites. nih.gov The ATP and UTP binding sites are located at the tetramer interface, explaining their role in stabilizing the active quaternary structure. wikipedia.orgwikipedia.org

Catalytic Mechanism of CTP Synthase

ATP-Dependent Phosphorylation of UTP

The first step of the catalytic cycle takes place in the amido-ligase/synthase domain. pnas.org The enzyme binds ATP and UTP. The energy from ATP hydrolysis is used to phosphorylate the C4 oxygen atom of the uracil (B121893) ring of UTP. wikipedia.orgwikipedia.orgwikipedia.org This creates a highly electrophilic 4-phosphoryl UTP intermediate. wikipedia.orgwikipedia.org This activation step is crucial as it makes the C4 carbon susceptible to attack by ammonia. wikipedia.org Following the transfer of the phosphate (B84403) group, ADP is released.

Glutamine Hydrolysis and Intramolecular Ammonia Channeling

Concurrently, in the GAT domain, a molecule of glutamine is hydrolyzed to yield glutamate and ammonia. wikipedia.orgnih.gov A key feature of CTP synthase is the presence of an intramolecular tunnel that connects the GAT active site to the synthase active site. nih.govpnas.orgresearchgate.net This tunnel, estimated to be around 25-32 Å long, facilitates the direct transfer of the nascent ammonia from the site of its generation to the site of its utilization. researchgate.netnih.gov This channeling mechanism is highly efficient and prevents the diffusion of the reactive ammonia molecule into the solvent, where it could be protonated to the unreactive ammonium (B1175870) ion or otherwise lost. nih.govresearchgate.net The passage of ammonia through the tunnel is a tightly regulated process, believed to be coordinated with the catalytic events in both domains. researchgate.netnih.gov Once the ammonia reaches the synthase domain, it attacks the activated 4-phosphoryl UTP intermediate, displacing the phosphate group and forming CTP. wikipedia.orgwikipedia.org

Interactive Data Tables

Table 1: Functional Domains of CTP Synthase

DomainLocationKey FunctionActive Site ComponentsAllosteric Regulation
Glutamine Amidotransferase (GAT) C-terminalHydrolyzes glutamine to produce ammonia. wikipedia.orgnih.govConserved Cys-His-Glu catalytic triad. nih.govebi.ac.ukActivated by GTP. wikipedia.orgnih.gov
Amido-ligase/Synthase N-terminalCatalyzes ATP-dependent amination of UTP to CTP. nih.govFormed by three subunits at the tetramer interface. nih.govresearchgate.netBinds ATP and UTP. wikipedia.orgwikipedia.org

Table 2: Oligomeric States and Activity of CTP Synthase

Oligomeric StateSubunit CompositionCatalytic ActivityConditions Favoring this State
Monomer Single polypeptide chainInactiveLow enzyme concentration, absence of ATP/UTP. wikipedia.org
Dimer Two polypeptide chainsInactiveIntermediate enzyme concentration, absence of ATP/UTP. nih.gov
Homotetramer Four identical polypeptide chainsActivePresence of ATP and UTP. wikipedia.orgresearchgate.netmdpi.com

Amination of 4-Phosphoryl UTP Intermediate

The synthesis of Cytidine (B196190) 5'-triphosphate (CTP) from Uridine (B1682114) 5'-triphosphate (UTP) is a critical step in pyrimidine metabolism. This reaction is catalyzed by CTP Synthase (CTPS) and involves a multi-step process within the enzyme's active sites. A key step in this enzymatic reaction is the amination of a transient, high-energy intermediate known as 4-phosphoryl UTP.

The nitrogen source for this amination reaction is typically the amide group of glutamine. The enzyme possesses a distinct glutamine amidotransferase (GAT) domain where glutamine is hydrolyzed to glutamate, releasing ammonia (NH₃). This nascent ammonia is not released into the solvent but is channeled through an intramolecular tunnel to the synthetase domain.

Within the synthetase domain, the channeled ammonia acts as the nucleophile, attacking the activated C4 carbon of the 4-phosphoryl UTP intermediate. This attack leads to the displacement of the phosphate group and the formation of CTP. The enzyme can also utilize ammonia directly from the surrounding solution, although the glutamine-dependent pathway is physiologically predominant. This intricate mechanism ensures the efficient and controlled synthesis of CTP, a vital precursor for nucleic acid and phospholipid biosynthesis.

Isozymes and Species-Specific Characteristics of CTP Synthase

CTP Synthase is a highly conserved enzyme found across all domains of life, from prokaryotes to humans. However, its structure, function, and regulation can exhibit significant species-specific characteristics, often reflected in the presence of multiple isozymes.

Human CTP Synthase Isozymes (CTPS1, CTPS2)

In humans, CTP synthase activity is carried out by two distinct isozymes, CTPS1 and CTPS2, encoded by the CTPS1 and CTPS2 genes, respectively. nih.govnih.gov These two proteins share a high degree of similarity, with approximately 75% amino acid identity. nih.govnih.gov Despite this similarity, they play distinct and non-redundant roles in cellular physiology, particularly concerning cell proliferation. nih.govnih.gov

CTPS1 is the primary contributor to CTP pools required for cell proliferation, especially in rapidly dividing cells like activated lymphocytes. nih.govpnas.orgresearchgate.net Its expression is typically low in resting cells but is significantly upregulated upon activation. pnas.org In contrast, CTPS2 is more uniformly expressed across various tissues and appears to maintain basal CTP levels for general cellular metabolism. pnas.org While both are required for T-cell proliferation, the contribution of CTPS2 becomes essential primarily in the absence of CTPS1. nih.govresearchgate.net

Regulation of the human isozymes also shows key differences. Both can be regulated by phosphorylation and can assemble into filamentous structures known as cytoophidia. nih.govpnas.org However, they exhibit different sensitivities to feedback inhibition by the product, CTP. CTPS1 is notably more resistant to CTP inhibition than CTPS2. pnas.orgresearchgate.net This resistance allows CTPS1 to sustain a high rate of CTP synthesis even as product concentrations rise, a feature crucial for meeting the high nucleotide demand during proliferation. pnas.org

FeatureHuman CTPS1Human CTPS2
Gene CTPS1CTPS2
Amino Acid Identity ~75% shared identity~75% shared identity
Primary Role Proliferation, especially in lymphocytes nih.govpnas.orgBasal CTP synthesis pnas.org
Expression Upregulated in proliferating cells pnas.orgMore uniform across tissues pnas.org
CTP Feedback Inhibition More resistant pnas.orgresearchgate.netMore sensitive pnas.org
Enzymatic Activity Higher intrinsic activity in some contexts nih.govlife-science-alliance.orgLower intrinsic activity in some contexts nih.gov

Yeast CTP Synthase (URA7, URA8)

The budding yeast, Saccharomyces cerevisiae, possesses two CTP synthase isozymes encoded by the genes URA7 and URA8. nih.govyeastgenome.orgresearchwithrutgers.com These two proteins are functionally overlapping and share 78% amino acid identity. yeastgenome.orgyeastgenome.org Deletion of either gene leads to reduced CTP levels and slower growth, while the deletion of both is lethal, underscoring their essential, shared function. yeastgenome.orgyeastgenome.org

Despite their functional overlap, the two isozymes are differentially regulated and expressed. The URA7 gene is responsible for the majority of CTP synthesis in vivo, and its mRNA is about twofold more abundant than that of URA8. researchwithrutgers.comnih.gov The enzymes encoded by these genes, Ura7p and Ura8p, also exhibit distinct biochemical properties. nih.gov For instance, Ura8p is more sensitive to feedback inhibition by CTP than Ura7p. yeastgenome.org

Both yeast isozymes exist as inactive dimers that oligomerize into active tetramers in the presence of their substrates, ATP and UTP. nih.govnih.gov Their activity is also regulated by phosphorylation. The Ura7-encoded enzyme, in particular, is activated by phosphorylation via protein kinase A and protein kinase C. nih.govresearchwithrutgers.comnih.gov This post-translational modification enhances catalytic activity and reduces the enzyme's sensitivity to CTP inhibition. yeastgenome.orgresearchwithrutgers.com

FeatureYeast URA7 (Ura7p)Yeast URA8 (Ura8p)
Gene URA7URA8
Amino Acid Identity 78% shared identity78% shared identity
Contribution to CTP pool Major contributor (~78%) yeastgenome.orgMinor contributor
Expression ~2-fold higher mRNA abundance than URA8 nih.govLower mRNA abundance
CTP Feedback Inhibition Less sensitive yeastgenome.orgMore sensitive yeastgenome.org
Regulation by Phosphorylation Activated by Protein Kinase A and C nih.govyeastgenome.orgContains putative phosphorylation sites nih.gov

Prokaryotic CTP Synthase

In prokaryotes such as Escherichia coli, CTP synthase is typically encoded by a single gene, pyrG. uniprot.orgnih.gov The enzyme catalyzes the same ATP-dependent amination of UTP to CTP, utilizing either glutamine or ammonia as the nitrogen source. uniprot.orguniprot.org The prokaryotic enzyme is a homotetramer, which can be described as a dimer of dimers, and this quaternary structure is essential for its activity. nih.govebi.ac.uk

Each subunit of the prokaryotic enzyme is composed of two principal domains: an N-terminal synthetase (or amidoligase) domain and a C-terminal glutamine amide transfer (GAT) domain. nih.gov This structure is a result of a gene fusion event, combining a primitive ammonia-dependent synthetase with a GAT domain. nih.gov The GAT domain is responsible for glutamine hydrolysis, while the synthetase domain facilitates UTP phosphorylation and subsequent amination. nih.gov Like its eukaryotic counterparts, prokaryotic CTPS is subject to allosteric regulation, including activation by GTP and feedback inhibition by the final product, CTP. uniprot.org

Allosteric Regulation of CTP Synthase Activity

The activity of CTP synthase is exquisitely controlled through allosteric regulation, ensuring that the production of CTP is balanced with the cell's metabolic needs and the availability of other nucleotides. This regulation occurs at sites distinct from the active site and involves conformational changes that modulate the enzyme's catalytic efficiency.

Positive Allosteric Activation by Guanosine Triphosphate (GTP)

A key feature of CTP synthase regulation across all species is its positive allosteric activation by Guanosine Triphosphate (GTP). nih.gov CTP synthase is unique among glutamine-dependent amidotransferases in its requirement for an allosteric effector to efficiently hydrolyze glutamine. nih.govnih.gov GTP binding at a specific allosteric site, located in a cleft between the GAT and synthetase domains, induces significant conformational changes within the enzyme. nih.govpnas.org

These structural changes have a multifaceted role. Primarily, GTP binding activates the GAT domain, greatly enhancing the rate of glutamine hydrolysis. nih.govnih.gov This effect is crucial for providing the necessary ammonia for the amination of UTP. Early kinetic studies revealed that GTP primarily accelerates the glutaminase (B10826351) activity with little to no effect on the rate of CTP formation when free ammonia is used as the substrate. nih.gov

Negative Feedback Inhibition by CTP

CTP synthase (CTPS) activity is meticulously regulated through a negative feedback mechanism orchestrated by its own product, Cytidine 5'-triphosphate (CTP). elifesciences.orgnih.gov This form of regulation is a critical component of cellular homeostasis, ensuring that the intracellular concentrations of pyrimidine nucleotides are maintained within an optimal range. elifesciences.org The primary mechanism of this regulation is competitive inhibition, where CTP vies with the substrate Uridine Triphosphate (UTP) for binding to the enzyme. nih.govuniprot.org

Biochemical studies have established that CTP acts as a competitive inhibitor with respect to UTP, with a binding affinity for the enzyme that is comparable to that of the substrate. nih.gov For instance, the inhibition constant (Ki) for CTP is approximately 110 μM, which is in the same range as the Michaelis constant (Km) for UTP, around 150 μM. nih.gov This competitive interaction is fundamental in controlling the upper limit of intracellular CTP pools. nih.gov When CTP levels are high, it effectively outcompetes UTP for binding to the enzyme's active site, thereby downregulating its own synthesis. Conversely, when CTP levels fall, UTP binding is favored, and CTP synthesis proceeds. The physiological significance of this feedback loop is highlighted in mutant strains of Saccharomyces cerevisiae that possess CTPS enzymes defective in product inhibition; these mutants exhibit a dramatic 16- to 20-fold increase in intracellular CTP levels. nih.gov

Structural biology has provided a detailed picture of how CTP exerts its inhibitory effect. Crystallographic studies of the Escherichia coli CTPS (EcCTPS) in a CTP-inhibited complex reveal a sophisticated binding mechanism. uniprot.org While CTP competes with UTP, it does not bind to the exact same location as the UTP's uracil ring. Instead, the cytosine ring of CTP occupies a distinct, adjacent pocket. uniprot.org However, the triphosphate portion of CTP overlaps with the binding site for the triphosphate moiety of UTP. uniprot.org This unique arrangement explains how CTP can be a potent competitive inhibitor while allowing for mutations that confer resistance to CTP inhibition without compromising the enzyme's catalytic efficiency for UTP. uniprot.org This mechanism represents a novel product inhibition strategy where shared substrate and product components bind to a single subsite, while specificity is achieved through separate, distinct subsites. nih.govuniprot.org

ParameterValue (approx.)Enzyme SourceSignificance
Ki for CTP 110 µME. coliRepresents the concentration of CTP that produces half-maximal inhibition. nih.gov
Km for UTP 150 µME. coliIndicates the substrate concentration at which the reaction rate is half of Vmax. The similarity to CTP's Ki highlights the competitive nature of the inhibition. nih.gov
Intracellular CTP Increase 16-20 foldS. cerevisiae (mutant)Demonstrates the physiological importance of feedback inhibition in controlling CTP levels. nih.gov

Modulation by Uridine Triphosphate (UTP) and Adenosine (B11128) Triphosphate (ATP)

The activity of CTP synthase is not only governed by product inhibition but is also positively modulated by the presence of its substrates, Uridine Triphosphate (UTP) and Adenosine Triphosphate (ATP). nih.govmdpi.com These molecules are essential not just as reactants in the synthesis of CTP, but also as key regulators of the enzyme's quaternary structure, which is intrinsically linked to its catalytic function. nih.govnih.gov

In the absence of its substrates, CTP synthase often exists in an inactive dimeric state. mdpi.comnih.gov The binding of both UTP and ATP induces a significant conformational change that promotes the oligomerization of these inactive dimers into active tetramers. nih.govmdpi.comnih.gov This substrate-induced tetramerization is a crucial activation step, leading to positive cooperative behavior at physiological enzyme concentrations. nih.gov The active sites for CTP synthesis are located at the interfaces between the subunits of the tetramer, meaning that the formation of the tetrameric structure is a prerequisite for catalysis. nih.govmdpi.com

This regulatory mechanism ensures that the synthesis of CTP is tightly coupled to the availability of its precursor nucleotides. When UTP and ATP are abundant, the enzyme is driven towards its active tetrameric state, promoting CTP production. Conversely, when substrate levels are low, the equilibrium shifts back towards the inactive dimeric form, conserving resources. Interestingly, the product CTP can also promote tetramerization, although its primary regulatory role is inhibitory. mdpi.com This dual function suggests a complex interplay where CTP might stabilize the tetramer but in an inhibited conformation. nih.gov

ConditionOligomeric StateEnzyme ActivityReference
Absence of Substrates Inactive DimerLow/None mdpi.comnih.gov
Presence of UTP and ATP Active TetramerHigh nih.govmdpi.comnih.gov

Post-Translational Regulation of CTP Synthase

Phosphorylation-Mediated Regulation of Activity

Post-translational modification by phosphorylation is a key mechanism for regulating the activity of CTP synthase in eukaryotes, allowing for rapid and reversible control in response to cellular signals. nih.govwikipedia.orgnih.gov The effects of phosphorylation, however, can be starkly different depending on the organism and the specific kinases involved.

In the yeast Saccharomyces cerevisiae, phosphorylation generally stimulates CTPS activity. nih.gov The URA7-encoded CTPS is a known target for both protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.govnih.gov Phosphorylation by these kinases leads to an increase in the enzyme's maximal velocity (Vmax), a decrease in the Km for ATP, and, significantly, an attenuation of the negative feedback inhibition by CTP. nih.gov This modification facilitates the nucleotide-dependent assembly of the active tetramer from inactive dimers. nih.gov Specific phosphorylation sites have been identified; for instance, phosphorylation of Ser36, Ser354, and S424 stimulates activity, while phosphorylation at Ser330 is inhibitory. nih.govsemanticscholar.org

In contrast, the regulation of human CTP synthase by phosphorylation is more complex and can be either activating or inhibitory. wikipedia.orgnih.gov For example, phosphorylation of human CTPS1 by glycogen (B147801) synthase kinase 3 (GSK3) on residue Ser-571 or by casein kinase 1 on Ser-568 has been shown to inhibit its activity. wikipedia.org Conversely, studies on human CTPS1 have also identified activating phosphorylation events. Protein kinase C can phosphorylate human CTPS1 at multiple sites, with Ser462 and Thr455 being major targets. nih.gov Intriguingly, phosphorylation at Ser462 results in a stimulation of enzyme activity, whereas phosphorylation at Thr455 leads to inhibition, highlighting a sophisticated level of control where the net effect depends on the balance of phosphorylation at different sites. nih.gov

Organism/EnzymeKinaseEffect on ActivityKey Phosphorylation Sites
S. cerevisiae (URA7) Protein Kinase A (PKA)StimulationSer424 nih.govnih.gov
S. cerevisiae (URA7) Protein Kinase C (PKC)Stimulation / InhibitionStimulatory: Ser36, Ser354; Inhibitory: Ser330 nih.govnih.gov
Human (hCTPS1) Glycogen Synthase Kinase 3 (GSK3)InhibitionSer571 wikipedia.org
Human (hCTPS1) Casein Kinase 1InhibitionSer568 wikipedia.org
Human (hCTPS1) Protein Kinase C (PKC)Stimulation / InhibitionStimulatory: Ser462; Inhibitory: Thr455 nih.gov

Filamentation and Cytoophidia Formation

A fascinating and evolutionarily conserved feature of CTP synthase is its ability to undergo reversible self-assembly into large-scale, filamentous structures known as cytoophidia. elifesciences.orgnih.gov This process represents a higher order of spatial and functional regulation, sequestering the enzyme into distinct subcellular compartments and modulating its activity in response to the metabolic state of the cell. nih.govresearchgate.net

Structural Basis of Filament Assembly

In E. coli, the filament is a helical structure composed of stacked tetramers that interact through their glutamine amidotransferase (GAT) and linker domains. nih.gov The arms of adjacent, X-shaped tetramers interdigitate, creating a stable polymer. elifesciences.org

The structure of the human CTPS1 (hCTPS1) filament, solved in the presence of substrates ATP and UTP, also consists of stacked tetramers but with markedly different assembly contacts and protomer conformations compared to its bacterial counterpart. nih.gov The human filament structure represents the first full-length structure of the human enzyme and captures it in a novel, active conformation. nih.govescholarship.org In yeast, CTPS filament assembly is sensitive to pH, a feature that is linked to the unique interface between its tetramers. elifesciences.org These structural differences in assembly interfaces across species are the result of evolutionary divergence that has led to opposite determinants for filament formation. nih.gov

Impact of Filamentation on Enzymatic Activity

The functional consequence of CTP synthase filamentation is not uniform across species; it can be either inhibitory or activating. elifesciences.orgnih.gov This divergence is a direct result of the different filament architectures.

In bacteria and budding yeast, polymerization serves to inhibit enzyme activity. elifesciences.orgnih.govelifesciences.org The structure of the E. coli filament suggests that the interactions between tetramers sterically hinder a conformational change that is necessary for catalysis. elifesciences.org Similarly, yeast CTPS filaments stabilize an inactive state of the enzyme. elifesciences.orgbiorxiv.org This has led to the model that in these organisms, filaments act as storage depots for inactive enzymes, which can be rapidly disassembled to release active enzyme when CTP is needed. elifesciences.org

In stark contrast, the polymerization of human CTPS increases its catalytic activity. nih.govescholarship.org The cryo-EM structure of the human filament reveals that it is composed of active, substrate-bound tetramers. researchgate.net The filament structure stabilizes the enzyme in this active conformation, providing a mechanism to boost CTP production in response to metabolic demands, such as during specific developmental stages or under nutrient stress. nih.govresearchgate.net This finding challenges the general assumption that metabolic filaments are primarily storage forms of inactivated enzymes and suggests a more dynamic and active role in regulating metabolic flux. nih.govescholarship.org

OrganismEffect of Filamentation on ActivityStructural Basis
E. coli InhibitionStabilizes an inactive, product-bound conformation; sterically hinders active conformation. elifesciences.orgnih.gov
S. cerevisiae (Yeast) InhibitionStabilizes an inactive state of the enzyme. elifesciences.orgbiorxiv.org
Human ActivationStabilizes an active, substrate-bound conformation. nih.govescholarship.org
Factors Influencing Filament Formation (e.g., pH, substrate availability)

The self-assembly of CTP synthase (CTPS) into micron-scale filaments is a highly regulated process influenced by a variety of cellular signals, most notably pH and the availability of substrates and products. nih.gov These factors dictate the equilibrium between the enzyme's soluble, active tetrameric state and its filamentous, often inactive or activity-modulated, state. princeton.edunih.gov The specific response to these effectors can vary significantly across different species, highlighting diverse evolutionary strategies for regulating CTP biosynthesis. nih.gov

Influence of pH

Changes in intracellular pH serve as a critical environmental cue for modulating CTPS filamentation, particularly in yeast.

Yeast (Saccharomyces cerevisiae): Yeast CTPS assembly is intrinsically sensitive to pH. elifesciences.org During periods of nutrient starvation, the cytoplasm acidifies, triggering a robust assembly of CTPS into filaments. nih.gov In vitro studies have confirmed that a lower pH (e.g., 6.0-6.5) promotes the formation of extensive filament bundles, whereas at a more neutral pH (e.g., 7.4), only short, single filaments are observed. elifesciences.org Cryo-electron microscopy has revealed that this pH-sensitive assembly mechanism stabilizes an inactive conformation of the yeast enzyme. nih.gov This regulatory strategy allows the cell to downregulate CTP production and conserve energy during metabolic stress. nih.govelifesciences.org Disrupting this pH-sensitive assembly decreases the growth rate, underscoring its importance for cellular homeostasis. nih.gov

Human CTPS: While initial studies on human CTPS did not focus on pH, the presence of a key histidine residue at an assembly interface suggests a potential for pH-dependent regulation, similar to yeast. elifesciences.org

Influence of Substrate and Product Availability

The concentrations of substrates (UTP, ATP) and the end-product (CTP) are primary allosteric signals that control CTPS polymerization. nih.govelifesciences.org This regulation allows the cell to directly link enzyme activity and CTP production to the current metabolic state. However, the specific ligands that trigger assembly differ markedly between prokaryotes and eukaryotes.

Prokaryotes (e.g., Escherichia coli): In bacteria, filament formation is generally a mechanism for enzyme inhibition. princeton.edu The product of the reaction, Cytidine 5'-triphosphate (CTP), induces the polymerization of CTPS into filaments. elifesciences.org This assembly sterically hinders a conformational change necessary for enzymatic activity, effectively shutting down CTP synthesis when the product is abundant. princeton.eduelifesciences.org Conversely, the substrates UTP and ATP promote the disassembly of these inactive filaments, releasing active tetramers to replenish CTP pools when needed. elifesciences.org

Eukaryotes:

Human: In stark contrast to bacteria, human CTPS1 polymerization is driven by its substrates, UTP and ATP. nih.gov These substrate-bound filaments are catalytically active, and their formation may even increase enzymatic activity. nih.gov The product CTP, along with ADP, does not promote assembly; instead, its accumulation is thought to lead to filament disassembly over time. nih.gov This suggests a mechanism where high substrate levels promote the formation of active enzyme reservoirs.

Drosophila melanogaster: Research on fruit fly CTPS indicates a more complex regulatory layer, where the enzyme can form distinct filaments when bound to either substrates or the product. ntu.edu.tw This suggests that Drosophila may be able to form both active (substrate-bound) and inactive (product-bound) filaments, allowing for a dual mode of regulation. ntu.edu.tw

Yeast (S. cerevisiae): Yeast CTPS requires the presence of either substrates (UTP and ATP) or the product (CTP) to assemble, but this is strictly coupled with the permissive low pH environment. elifesciences.org Ligand binding alone at neutral pH is insufficient to drive the formation of the large filament bundles seen under acidic conditions. elifesciences.org

Arabidopsis thaliana: In vitro studies with recombinant CTPS3 from the plant Arabidopsis thaliana have shown that the presence of CTP can induce filament assembly. wsu.edu

The following tables summarize the differential effects of pH and ligand availability on CTPS filament formation across various organisms.

Table 1: Effect of pH on Yeast CTPS Filament Formation

pH Level Observation Enzyme State Reference
6.0 - 6.5 Promotes assembly of large, bundled filaments. Stabilizes an inactive state. nih.gov, elifesciences.org

| 7.4 | Assembles short, single filaments. | Less stable filament formation. | elifesciences.org |

Table 2: Influence of Substrate/Product on CTPS Filament Formation by Organism

Organism Inducer of Filamentation Effect on Activity Disassembly Signal Reference
E. coli Product (CTP) Inhibition Substrates (UTP, ATP) elifesciences.org
Human Substrates (UTP, ATP) Activation / Active Product (CTP) accumulation nih.gov
Drosophila Substrates (UTP, ATP) or Product (CTP) Active or Inactive Not specified ntu.edu.tw
Yeast Substrates or Product (coupled with low pH) Inactive High pH nih.gov, elifesciences.org

| Arabidopsis | Product (CTP) (in vitro) | Not specified | Not specified | wsu.edu |

Functional Roles of Cytidine 5 Triphosphate in Cellular Processes

Role in Nucleic Acid Synthesis

The integrity and propagation of genetic information are fundamentally dependent on the synthesis of nucleic acids, DNA and RNA. CTP is an indispensable precursor for the pyrimidine (B1678525) bases incorporated into these vital macromolecules. nih.gov

Cytidine (B196190) 5'-triphosphate is one of the four essential ribonucleoside triphosphates, along with ATP, guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that serve as the building blocks for RNA synthesis during transcription. fiveable.mebaseclick.euyoutube.com In this process, the enzyme RNA polymerase moves along a DNA template and incorporates ribonucleotides into a growing RNA strand. patsnap.comnih.gov Specifically, when RNA polymerase encounters a guanine (B1146940) (G) on the DNA template, it incorporates a CTP into the nascent RNA molecule, forming a phosphodiester bond and releasing pyrophosphate. patsnap.comyoutube.com This enzymatic reaction is the basis for the elongation of the RNA chain, which carries genetic information from DNA to the protein-synthesizing machinery of the cell. nih.gov The availability of CTP, therefore, directly impacts the rate and accuracy of transcription and, consequently, gene expression. fiveable.me

While CTP is directly incorporated into RNA, its derivative, deoxycytidine triphosphate (dCTP), is a necessary component for DNA synthesis. youtube.com The conversion of CTP to dCTP is a critical step in providing the building blocks for DNA replication and repair. ontosight.ai This transformation is catalyzed by the enzyme ribonucleotide reductase, which reduces the ribose sugar of a ribonucleotide to a deoxyribose. ontosight.ai Although ribonucleotide reductase can act on diphosphates, the pathway to dCTP for DNA synthesis involves the ultimate phosphorylation of the resulting deoxycytidine diphosphate (B83284) (dCDP). youtube.com The resulting dCTP is then utilized by DNA polymerases to be incorporated into new DNA strands. baseclick.eu Thus, CTP serves as an essential precursor for one of the four deoxynucleotides required for the maintenance and duplication of the genome. ontosight.ai

Involvement in Phospholipid Biosynthesis

Beyond its role in nucleic acid synthesis, CTP is a key player in the biosynthesis of phospholipids (B1166683), the primary components of cellular membranes. researchgate.net It functions as an activating molecule in the Kennedy pathway, which is the main route for the de novo synthesis of two of the most abundant phospholipids in mammalian cells: phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov

The enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT) is a key regulatory enzyme in the CDP-choline pathway. nih.gov It catalyzes the reaction between CTP and phosphocholine to produce CDP-choline and pyrophosphate. ontosight.ai This reaction is considered a rate-limiting step in the synthesis of phosphatidylcholine in many cell types. researchgate.netnih.gov The activity of CCT is subject to complex regulation, including reversible binding to cellular membranes. acs.org This membrane association is crucial for its activation. acs.org Research has shown that CCT activity is dependent on Mg2+ but not Ca2+. nih.gov The enzyme's function is vital for maintaining the structural integrity of cell membranes and is involved in various cellular processes, including signaling. ontosight.ai

In the CDP-ethanolamine branch of the Kennedy pathway, the enzyme CTP:phosphoethanolamine cytidylyltransferase (ET) catalyzes the formation of CDP-ethanolamine from CTP and phosphoethanolamine. nih.govwikipedia.org This enzyme plays a significant role in regulating the synthesis of phosphatidylethanolamine. nih.gov Studies have indicated that ET can utilize both CTP and dCTP as substrates. nih.gov The enzyme is predominantly located in the cytoplasm, often in areas rich in the rough endoplasmic reticulum. nih.gov CTP:phosphoethanolamine cytidylyltransferase and CTP:phosphocholine cytidylyltransferase are distinct enzymes, encoded by different genes, highlighting the specific regulation of each branch of the Kennedy pathway. nih.gov

Interactive Data Tables

Enzymes Utilizing Cytidine 5'-triphosphate

EnzymePathwaySubstratesProductsCellular Location
RNA PolymeraseRNA Synthesis (Transcription)CTP, ATP, GTP, UTP, DNA templateRNA, PyrophosphateNucleus
Ribonucleotide ReductaseDNA Synthesis (precursor)Ribonucleoside diphosphates (including CDP)Deoxyribonucleoside diphosphates (including dCDP)Cytoplasm
CTP:Phosphocholine Cytidylyltransferase (CCT)Phospholipid Biosynthesis (Kennedy Pathway)CTP, PhosphocholineCDP-choline, PyrophosphateCytoplasm, Nucleus, Endoplasmic Reticulum
CTP:Phosphoethanolamine Cytidylyltransferase (ET)Phospholipid Biosynthesis (Kennedy Pathway)CTP, PhosphoethanolamineCDP-ethanolamine, PyrophosphateCytoplasm (often near Endoplasmic Reticulum)

CDP-Diacylglycerol Pathway

CTP is an indispensable precursor in the synthesis of all membrane phospholipids through the CDP-diacylglycerol pathway. nih.gov This pathway is central to the formation of key structural and signaling phospholipids. The liponucleotide, cytidine diphosphate-diacylglycerol (CDP-DAG), is a critical intermediate in the synthesis of several glycerophospholipids. patsnap.combohrium.com

The enzyme CTP:phosphatidate cytidylyltransferase, also known as CDP-diacylglycerol synthase (CDS), catalyzes the formation of CDP-diacylglycerol from phosphatidic acid (PA) and CTP. nih.govwikipedia.org This reaction is a key regulatory step in the synthesis of certain phospholipids. nih.gov The enzyme is an integral membrane protein found in the endoplasmic reticulum (ER) and the inner mitochondrial membrane. nih.govreactome.org In mammalian cells, two main CDS enzymes, CDS1 and CDS2, are localized to the ER and are responsible for producing CDP-DAG for phosphatidylinositol synthesis. nih.govfrontiersin.org Another enzyme, TAMM41, is located in the inner mitochondrial membrane and is required for cardiolipin (B10847521) synthesis. bohrium.comnih.gov

The reaction catalyzed by CTP:phosphatidate cytidylyltransferase is as follows: CTP + Phosphatidate ⇌ Diphosphate + CDP-diacylglycerol wikipedia.org

ReactantsEnzymeProductsCellular Location
Cytidine 5'-triphosphate (CTP), Phosphatidic acid (PA)CTP:Phosphatidate Cytidylyltransferase (CDS)CDP-diacylglycerol, DiphosphateEndoplasmic Reticulum, Mitochondria

CDP-diacylglycerol serves as a crucial branch point for the synthesis of several important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govnih.gov

Phosphatidylinositol (PI) Synthesis: In the endoplasmic reticulum, CDP-DAG is utilized by phosphatidylinositol synthase to produce phosphatidylinositol. nih.govfrontiersin.org PI and its phosphorylated derivatives are vital for a wide range of cellular functions, including signal transduction and membrane trafficking. bohrium.comnih.gov

Phosphatidylglycerol (PG) and Cardiolipin (CL) Synthesis: The synthesis of PG and CL primarily occurs in the mitochondria. nih.gov Phosphatidic acid can be transported from the ER to the mitochondria, where it is converted to CDP-DAG by TAMM41. nih.govfrontiersin.org This CDP-DAG is then used to synthesize phosphatidylglycerol phosphate (B84403), which is subsequently converted to phosphatidylglycerol. researchgate.net Finally, cardiolipin synthase catalyzes the reaction of phosphatidylglycerol with another molecule of CDP-DAG to form cardiolipin, a signature lipid of the inner mitochondrial membrane essential for mitochondrial function. nih.govfrontiersin.org

PrecursorPhospholipidKey EnzymesPrimary Cellular Location
CDP-diacylglycerolPhosphatidylinositol (PI)Phosphatidylinositol synthaseEndoplasmic Reticulum
CDP-diacylglycerolPhosphatidylglycerol (PG)Phosphatidylglycerolphosphate synthase, Protein tyrosine phosphatase mitochondrial 1Mitochondria
CDP-diacylglycerol, PhosphatidylglycerolCardiolipin (CL)Cardiolipin synthaseMitochondria

Role in Sialic Acid Biosynthesis and Protein Glycosylation

CTP is essential for the biosynthesis of sialic acids and the subsequent glycosylation of proteins and lipids, processes that are critical for cell recognition, signaling, and immune responses. nih.gov

The activated form of the sialic acid N-acetylneuraminic acid (Neu5Ac) is cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govresearchgate.net This high-energy sugar nucleotide is synthesized from CTP and Neu5Ac in a reaction catalyzed by CMP-Neu5Ac synthetase. nih.govnih.gov This enzyme utilizes the energy from CTP to condense it with sialic acid, forming CMP-Neu5Ac and releasing pyrophosphate. nih.gov

The reaction is as follows: CTP + N-acetylneuraminic acid ⇌ Pyrophosphate + CMP-N-acetylneuraminic acid harvard.edu

ReactantsEnzymeProduct
Cytidine 5'-triphosphate (CTP), N-acetylneuraminic acid (Neu5Ac)CMP-Neu5Ac synthetaseCMP-N-acetylneuraminic acid (CMP-Neu5Ac), Pyrophosphate

CMP-Neu5Ac serves as the universal activated sugar donor for all sialyltransferases. nih.gov These enzymes transfer the sialic acid moiety from CMP-Neu5Ac to the terminal positions of oligosaccharide chains on proteins and lipids, a process known as sialylation. patsnap.comnih.gov This terminal modification of glycoconjugates is crucial for their biological functions. nih.gov CTP is also involved in other glycosylation processes, acting as a donor of cytidine monophosphate (CMP) in the synthesis of various glycoconjugates. patsnap.com

Cofactor and Energy Transfer Roles

Similar to ATP, CTP is a high-energy molecule, although its role as an energy coupler is confined to a more specific set of metabolic reactions. wikipedia.org It functions as a coenzyme in several metabolic pathways, including the synthesis of glycerophospholipids and the glycosylation of proteins. wikipedia.org In these reactions, the cleavage of the high-energy phosphate bonds in CTP provides the necessary energy to drive the synthesis of molecules like CDP-diacylglycerol and CMP-N-acetylneuraminic acid. patsnap.comnih.gov

Coenzyme in Specific Metabolic Reactions

Cytidine 5'-triphosphate functions as a crucial coenzyme by activating substrates, thereby preparing them for subsequent biosynthetic reactions. This role is particularly prominent in the synthesis of glycerophospholipids, which are essential components of all biological membranes. patsnap.comnih.govnih.gov CTP acts as the direct precursor for energy-rich intermediates required for two major phospholipid synthesis pathways: the Kennedy pathway and the CDP-diacylglycerol pathway. nih.govnih.gov

In these pathways, CTP reacts with phosphorylated head groups (like phosphocholine or phosphoethanolamine) or with phosphatidic acid. This reaction involves the transfer of a cytidine monophosphate (CMP) moiety to the substrate, releasing pyrophosphate (PPi) and forming an activated CDP-intermediate. patsnap.comaocs.org These intermediates, such as CDP-choline, CDP-ethanolamine, and CDP-diacylglycerol, are the "active" forms of these molecules, primed for reaction with diacylglycerol or other molecules to form the final phospholipid. nih.govaocs.org This activation is catalyzed by a class of enzymes known as cytidylyltransferases. patsnap.comaocs.org

The function of CTP is highly specific. For instance, in the synthesis of phosphatidylcholine, the enzyme CTP:phosphocholine cytidylyltransferase specifically utilizes CTP to convert phosphocholine into CDP-choline. aocs.org Similarly, CTP:phosphoethanolamine cytidylyltransferase catalyzes the formation of CDP-ethanolamine. aocs.org These activated intermediates can then be used by other enzymes to complete the synthesis of major membrane lipids like phosphatidylcholine and phosphatidylethanolamine. nih.govaocs.org

Below is a table summarizing key enzymes that utilize CTP as a coenzyme to activate substrates in major metabolic pathways.

EnzymeSubstrate(s) ActivatedActivated Intermediate FormedMetabolic Pathway
CTP:phosphocholine cytidylyltransferase (CT)PhosphocholineCDP-cholineKennedy Pathway (Phosphatidylcholine Synthesis) aocs.org
CTP:phosphoethanolamine cytidylyltransferase (ET)PhosphoethanolamineCDP-ethanolamineKennedy Pathway (Phosphatidylethanolamine Synthesis) aocs.org
CTP:phosphatidate cytidylyltransferasePhosphatidic acidCDP-diacylglycerolPhospholipid Synthesis patsnap.comnih.gov
Glycerol-3-phosphate cytidylyltransferasesn-Glycerol 3-phosphateCDP-glycerolTeichoic Acid Synthesis (in bacteria) drugbank.com
CMP-N-acetylneuraminic acid (CMP-Neu5Ac) synthetaseN-acetylneuraminic acid (Neu5Ac)CMP-N-acetylneuraminic acid (CMP-Neu5Ac)Sialic Acid Synthesis / Glycosylation patsnap.com

Energy Coupling in Select Biochemical Pathways

Similar to the more ubiquitous adenosine (B11128) triphosphate (ATP), CTP is a high-energy molecule containing two phosphoanhydride bonds. patsnap.comyoutube.com The hydrolysis of these bonds, particularly the cleavage that releases inorganic pyrophosphate (PPi), is a highly exergonic reaction, meaning it releases a significant amount of free energy. tutorchase.comwikipedia.org Cells harness this energy to drive otherwise energetically unfavorable (endergonic) biosynthetic reactions through a process known as energy coupling. tutorchase.comnih.gov

The role of CTP in energy coupling is intrinsically linked to its coenzymatic function described previously. The synthesis of activated intermediates like CDP-choline or CDP-diacylglycerol requires an energy input to proceed. libretexts.org CTP provides this energy. patsnap.comaocs.org The reaction catalyzed by cytidylyltransferases couples the energetically favorable hydrolysis of CTP (into CMP and PPi) with the formation of the CDP-activated intermediate. patsnap.comkhanacademy.org

This mechanism ensures that essential biosynthetic pathways, particularly the assembly of membrane lipids, proceed efficiently. nih.govnih.gov While ATP is the primary energy currency for a wide array of cellular processes, CTP's energy is channeled more specifically, primarily into lipid metabolism and the glycosylation of proteins. nih.govyoutube.com This specialization allows for precise regulation and control over these specific metabolic routes.

Regulatory Mechanisms Involving Cytidine 5 Triphosphate

Feedback Inhibition of Pyrimidine (B1678525) Synthesis Pathways

A primary mechanism for controlling CTP levels is through feedback inhibition, where CTP itself binds to and modulates the activity of enzymes earlier in its own biosynthetic pathway. This ensures that the production of pyrimidines is attenuated when sufficient levels of the end-product are present, preventing wasteful over-accumulation.

Aspartate Carbamoyltransferase (ATCase) is a key regulatory enzyme that catalyzes the first committed step in the de novo pyrimidine biosynthesis pathway: the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. aklectures.comkenyon.eduresearchgate.net CTP acts as an allosteric inhibitor of ATCase, meaning it binds to a regulatory site on the enzyme that is distinct from the active site. aklectures.com This binding event induces a conformational change in the enzyme, shifting it from a high-activity "relaxed" (R) state to a low-activity "tense" (T) state. wikipedia.org

The inhibition of ATCase by CTP alone is often incomplete, typically ranging from 50% to 70%. nih.govwpmucdn.com However, the inhibitory effect of CTP is significantly enhanced in the presence of another pyrimidine nucleotide, Uridine (B1682114) 5'-triphosphate (UTP). nih.gov UTP acts synergistically with CTP to inhibit ATCase, and in the presence of both nucleotides, the inhibition can reach 90-95% at low aspartate concentrations. nih.gov This synergistic inhibition provides a more sensitive and robust mechanism for controlling the pyrimidine pathway. nih.gov

Interestingly, the allosteric sites on the regulatory subunits of ATCase exhibit asymmetry in their binding of CTP and UTP. nih.gov CTP enhances the affinity of UTP for the regulatory sites, and conversely, UTP enhances the affinity for CTP. nih.gov This reciprocal affinity enhancement is a key feature of the synergistic inhibition mechanism. nih.gov

Regulatory MoleculeEffect on ATCase ActivityMechanism of Action
CTP InhibitionBinds to allosteric regulatory sites, stabilizing the low-activity T-state of the enzyme. wikipedia.orgaklectures.com
UTP Synergistic Inhibition (with CTP)Enhances the inhibitory effect of CTP. nih.gov
ATP ActivationBinds to the same regulatory sites as CTP but stabilizes the high-activity R-state. wikipedia.orgaklectures.com

Coordination with Purine (B94841) Nucleotide Metabolism

The regulation of CTP synthesis is intricately linked with the metabolism of purine nucleotides, primarily Adenosine (B11128) 5'-triphosphate (ATP) and Guanosine (B1672433) 5'-triphosphate (GTP). This coordination ensures a balanced ratio of purines and pyrimidines, which is crucial for nucleic acid synthesis and other cellular functions. youtube.comnih.gov

ATP acts as an allosteric activator of ATCase, binding to the same regulatory sites as CTP but promoting the high-activity R state of the enzyme. wikipedia.orgaklectures.com When ATP levels are high, it signals an abundance of purines and cellular energy, thus stimulating the pyrimidine biosynthetic pathway to maintain a balanced nucleotide pool. wpmucdn.comyoutube.com Conversely, high levels of CTP signal a sufficient supply of pyrimidines and inhibit the enzyme. wpmucdn.com

GTP also plays a role in regulating CTP synthesis, primarily through its allosteric activation of CTP synthase, the enzyme that catalyzes the final step in CTP biosynthesis (the conversion of UTP to CTP). nih.govwikipedia.org GTP binding stimulates the glutamine hydrolysis activity of CTP synthase, which is necessary for the amination of UTP to form CTP. nih.govwikipedia.org This regulation by GTP helps to balance the relative amounts of purine and pyrimidine nucleotides. wikipedia.org

Regulatory NucleotideTarget EnzymeEffect on Enzyme ActivityOverall Impact on CTP Synthesis
ATP Aspartate Carbamoyltransferase (ATCase)ActivationStimulates the pyrimidine pathway. wpmucdn.com
GTP CTP SynthaseActivationPromotes the final step of CTP synthesis. nih.govwikipedia.org
CTP Aspartate Carbamoyltransferase (ATCase)InhibitionInhibits the pyrimidine pathway. wpmucdn.com
CTP CTP SynthaseFeedback InhibitionInhibits its own synthesis. creative-proteomics.comontosight.ai

Transcriptional Control of CTP Biosynthesis Enzymes

In addition to allosteric regulation of enzyme activity, the synthesis of CTP is also controlled at the level of gene expression. The intracellular concentrations of CTP and other nucleotides can influence the transcription of genes encoding the enzymes of the pyrimidine biosynthetic pathway, ensuring that the appropriate amount of these enzymes is produced to meet the cell's needs. creative-proteomics.com

For instance, the expression of CTP synthase, the enzyme responsible for the final step of CTP synthesis, is subject to transcriptional regulation. ontosight.ai In some organisms, the expression of genes involved in pyrimidine biosynthesis, such as pyrC (encoding dihydroorotase) in bacteria, is sensitive to intracellular CTP levels. nih.gov Low levels of CTP can lead to increased transcription of these genes, while high levels can lead to their repression. nih.gov This transcriptional control provides a longer-term regulatory mechanism to adapt to changes in the demand for pyrimidine nucleotides. creative-proteomics.com

Furthermore, factors beyond nucleotide levels can also influence the transcription of genes related to CTP metabolism. For example, sphingosine (B13886) has been shown to cause transcriptional repression of the CTP:phosphocholine (B91661) cytidylyltransferase (CCTα) gene, which is involved in phospholipid synthesis, a major metabolic fate of CTP. portlandpress.com

Methodologies for Research and Analysis of Cytidine 5 Triphosphate

Analytical Techniques for CTP Quantification

The primary methods for the quantification of CTP leverage the power of High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for detection and quantification. These techniques can be used individually or, more powerfully, in combination (LC-MS).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org

For highly polar molecules like CTP, standard reversed-phase HPLC can be challenging due to poor retention. researchgate.net Therefore, specialized HPLC techniques such as ion-pairing chromatography and anion-exchange chromatography are employed. researchgate.netsielc.com

Cationic ion pairing chromatography is a modification of reversed-phase HPLC that enables the separation of anionic species like CTP. This technique involves adding a cationic ion-pairing reagent, such as a tetraalkylammonium salt, to the mobile phase. chromatographyonline.com These reagents form a neutral ion pair with the negatively charged phosphate (B84403) groups of CTP. nih.govtechnologynetworks.com This neutral complex has a greater affinity for the non-polar stationary phase, allowing for its retention and separation. nih.govtechnologynetworks.com

The retention of the ion pairs can be controlled by adjusting the concentration of the ion-pairing reagent and the organic solvent in the mobile phase. thermofisher.com One study optimized an ion pair LC-MS/MS method using triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) as the ion-pair mobile phase for the simultaneous determination of eight nucleoside triphosphates, including CTP. nih.gov This method demonstrated high sensitivity and efficient chromatographic separation. nih.gov

Table 1: Key Parameters in Cationic Ion Pairing Chromatography for Nucleotide Analysis

Parameter Description Example Reagents
Ion-Pairing Reagent A large ionic molecule with a charge opposite to the analyte, containing both a hydrophobic and a charged region. thermofisher.com Triethylamine (TEA), Tetrabutylammonium phosphate
Stationary Phase Typically a neutral, hydrophobic resin. C18, Polystyrene/divinylbenzene (PS/DVB) thermofisher.com
Mobile Phase An aqueous solution containing the ion-pairing reagent and an organic modifier. thermofisher.com Acetonitrile/water with octanesulfonate thermofisher.com

Anion-exchange chromatography is a powerful technique for separating molecules based on their net negative charge. nih.gov The stationary phase consists of a solid support with covalently attached positively charged functional groups. nih.gov Negatively charged molecules, such as CTP with its triphosphate group, bind to the positively charged stationary phase. nih.gov

Separation is typically achieved by eluting the bound molecules with a mobile phase containing a high concentration of anions (e.g., a salt gradient) or by changing the pH to alter the charge of the analyte. researchgate.net A study detailing the biosynthesis of CTP from Cytidine (B196190) 5'-monophosphate (CMP) utilized a 201 x 7 anion-exchange resin for the separation of CTP from CMP. nih.gov Another rapid HPLC method was developed using an anion-exchange column (WAX-1) with UV detection at 260 nm to measure CMP, Cytidine 5'-diphosphate (CDP), and CTP. researchgate.netnih.gov

Table 2: Retention Times of Cytidine Compounds using Anion-Exchange HPLC

Compound Retention Time (minutes)
Cytidine 5'-monophosphate (CMP) 0.723 researchgate.netnih.gov
Cytidine 5'-diphosphate (CDP) 1.448 researchgate.netnih.gov
Cytidine 5'-triphosphate (CTP) 4.432 researchgate.netnih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. youtube.com It is a highly sensitive and selective method used for identifying and quantifying compounds. youtube.com For CTP analysis, MS is often coupled with HPLC to provide an additional layer of specificity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like nucleotides. researchgate.net In ESI-MS, a high voltage is applied to a liquid passing through a capillary to create an aerosol. colby.edu This process generates gas-phase ions from the analyte molecules with minimal fragmentation. colby.edu

ESI-MS is highly selective and can detect different polyphosphate species without the need for prior separation by other chromatographic methods. colby.edu The technique's compatibility with the mobile phases used in liquid chromatography makes it ideal for LC-MS applications. oup.com The mobile phase from the HPLC column, containing the separated analytes, is directly introduced into the ESI source of the mass spectrometer.

Tandem Mass Spectrometry, or MS/MS, involves multiple stages of mass analysis. youtube.com In a typical setup, a precursor ion of a specific mass-to-charge ratio is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. youtube.com This process, often referred to as Multiple Reaction Monitoring (MRM) when using a triple quadrupole mass spectrometer, provides a high degree of specificity and sensitivity, as it monitors a specific fragmentation pathway unique to the target analyte. nih.govshimadzu.com

A sensitive and selective LC/MS/MS method was developed for the simultaneous determination of intracellular CTP and other related compounds in a human follicular lymphoma cell line. nih.gov This method utilized a triple quadrupole mass spectrometer operating in negative ion MRM mode and achieved a very low limit of quantification. nih.gov To ensure accuracy, stable isotope-labeled analogs of the target compounds are often used as internal standards. nih.govnih.gov

Table 3: Lower Limit of Quantification (LLOQ) for CTP and Related Compounds using LC/MS/MS

Compound Lower Limit of Quantification (LLOQ) (µg/mL)
araCTP 0.1 nih.gov
CTP 0.01 nih.gov
dCTP 0.01 nih.gov

Mass Spectrometry (MS)

Inductively Coupled Plasma–Time-of-Flight Mass Spectrometry (ICP-TOF-MS) for Elemental Fingerprinting

Inductively Coupled Plasma–Time-of-Flight Mass Spectrometry (ICP-TOF-MS) is a powerful analytical technique for elemental analysis. nih.govnih.gov It can be employed to establish an "elemental fingerprint" of a sample, providing a comprehensive profile of its elemental composition. This method is particularly useful for assessing the purity of CTP samples by detecting and quantifying trace elemental impurities.

The primary advantage of ICP-TOF-MS is its ability to simultaneously measure a full mass spectrum, ensuring that no elemental analytes are missed. spectroscopyonline.com This is especially beneficial in pharmaceutical and research-grade materials where even minute quantities of contaminants can impact experimental outcomes. The technique offers high speed and full elemental coverage in small sample volumes. researchgate.net

For a compound like Cytidine 5'-triphosphate tetrasodium (B8768297) salt, ICP-TOF-MS can be used to verify the stoichiometric presence of sodium and phosphorus, as well as to identify and quantify any undesirable metal contaminants that may have been introduced during synthesis or purification. The method's high sensitivity allows for the detection of elements at parts-per-billion (ppb) levels. nih.gov

Table 1: Potential Applications of ICP-TOF-MS in CTP Analysis

Application Description
Purity Assessment Detection and quantification of trace elemental impurities.
Stoichiometric Verification Confirmation of the elemental composition, specifically the sodium and phosphorus content.
Contaminant Identification Identification of heavy metals or other elemental contaminants.

| Quality Control | Ensuring lot-to-lot consistency of CTP preparations. |

Other Chromatographic and Spectroscopic Methods (e.g., NMR for impurity profiling)

Beyond elemental analysis, other spectroscopic techniques are vital for characterizing the molecular structure and purity of CTP. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone method for impurity profiling of organic molecules. alpaipars.com

¹H NMR and ³¹P NMR are particularly informative for CTP. The ¹H NMR spectrum provides detailed information about the structure of the cytidine and ribose moieties, while ³¹P NMR is specific to the triphosphate chain. By analyzing the chemical shifts, coupling constants, and signal intensities, it is possible to identify and quantify impurities. thermofisher.com

Common impurities in CTP preparations can include Cytidine 5'-diphosphate (CDP) and Cytidine 5'-monophosphate (CMP), which are hydrolysis products. These can be readily distinguished from CTP by their distinct signals in the ³¹P NMR spectrum. Other potential impurities, such as side products from the synthesis process, can also be identified through detailed NMR analysis. thermofisher.com

Table 2: Representative ¹H NMR Chemical Shifts for Cytidine Derivatives in D₂O

Proton Cytidine 5'-monophosphate (CMP)
H-6 ~8.10 ppm
H-5 ~6.14 ppm
H-1' ~6.01 ppm
H-2' ~4.36 ppm
H-3' ~4.26 ppm
H-4' ~4.07 ppm
H-5' ~3.98 ppm

Note: Chemical shifts can vary slightly based on concentration, pH, and temperature. Data derived from representative spectra of similar compounds. chemicalbook.com

Enzymatic Assays for CTP Synthase Activity

CTP synthase is the enzyme responsible for the de novo synthesis of CTP from Uridine (B1682114) 5'-triphosphate (UTP). nih.govontosight.ai Assays that measure the activity of this enzyme are crucial for understanding the regulation of CTP production in cells. These assays typically monitor the formation of CTP over time.

A common method involves incubating the enzyme with its substrates (UTP, ATP, and a nitrogen source like glutamine) and then quantifying the amount of CTP produced. nih.gov The CTP product can be measured using various techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). nih.gov This approach offers high sensitivity and specificity, allowing for the accurate determination of enzyme kinetic parameters such as Vmax and Km. nih.gov

Another approach is to monitor the reaction by the specific absorbance of the CTP product. elifesciences.org The activity of CTP synthase is subject to regulation by various factors, including feedback inhibition by CTP itself and allosteric activation by GTP. molbiolcell.org Enzymatic assays are therefore essential for studying these regulatory mechanisms and for screening potential inhibitors or activators of the enzyme.

Table 3: Components of a Typical CTP Synthase Activity Assay

Component Function
CTP Synthase Enzyme Catalyzes the conversion of UTP to CTP.
UTP Substrate.
ATP Provides the energy for the reaction.
Glutamine or Ammonia (B1221849) Nitrogen source.
GTP Allosteric activator.
Buffer System Maintains optimal pH and ionic conditions.

| MgCl₂ | Cofactor. |

In Vitro Systems for CTP-Dependent Processes

In vitro transcription is a fundamental technique in molecular biology used to synthesize RNA molecules from a DNA template in a test tube. idtdna.comthermofisher.com Cytidine 5'-triphosphate is one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required for RNA synthesis by RNA polymerases. idtdna.com

In a typical in vitro transcription assay, a DNA template containing a promoter sequence is incubated with an RNA polymerase (such as T7, T3, or SP6), the four NTPs including CTP, and a suitable buffer. thermofisher.com The amount of RNA produced can be quantified, and the process can be used to study the mechanisms of gene expression and its regulation.

Often, one of the NTPs, such as CTP, is radioactively or fluorescently labeled to allow for the detection and quantification of the newly synthesized RNA transcripts. researchgate.netnih.govjenabioscience.com For instance, [α-³²P]CTP can be incorporated into the RNA, which can then be visualized by autoradiography after gel electrophoresis. researchgate.net These assays are invaluable for dissecting the precise mechanisms of transcriptional control. nih.gov

Table 4: Standard Components of an In Vitro Transcription Reaction

Component Role in the Reaction
DNA Template Provides the genetic sequence to be transcribed.
RNA Polymerase Enzyme that synthesizes RNA.
ATP, GTP, UTP, CTP Ribonucleoside triphosphate building blocks for the RNA chain.
Transcription Buffer Maintains optimal pH and salt concentrations for the polymerase.
MgCl₂ Essential cofactor for RNA polymerase activity.

| Labeled NTP (optional) | For detection and quantification of the RNA product. |

Cell-free protein synthesis (CFPS), also known as in vitro protein synthesis, is a powerful technology for producing proteins without the use of living cells. wikipedia.orgidtdna.com These systems utilize a cell extract that contains all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases. idtdna.com

CTP is a critical component in CFPS systems as it is required for the in vitro transcription of the DNA template into mRNA, which is then translated into protein. idtdna.com The open nature of CFPS allows for direct control over the reaction environment, enabling the synthesis of toxic proteins and the incorporation of non-natural amino acids. wikipedia.orgnih.gov

The efficiency of protein synthesis in these systems is dependent on a continuous supply of energy (ATP and GTP) and the four NTPs, including CTP, for ongoing transcription. idtdna.com CFPS is increasingly used in various applications, from fundamental research to the production of therapeutics. nih.govpharmasalmanac.com

Table 5: Key Components of a Cell-Free Protein Synthesis System

Component Function
Cell Extract (e.g., E. coli, wheat germ) Provides ribosomes, translation factors, and enzymes.
DNA Template (plasmid or linear) Encodes the protein of interest.
Amino Acids Building blocks of the protein.
ATP, GTP, CTP, UTP Required for transcription and energy.
Energy Source (e.g., creatine (B1669601) phosphate) Regenerates ATP.

| Buffer and Salts | Provide a suitable chemical environment. |

Advanced Research Perspectives on Cytidine 5 Triphosphate

Role in Cellular Growth and Proliferation Regulation

Cytidine (B196190) 5'-triphosphate is intrinsically linked to cellular growth and proliferation due to its fundamental roles in macromolecular synthesis. Rapidly dividing cells have a high demand for nucleotides to support DNA replication and RNA synthesis, making the availability of CTP a critical determinant of proliferation rates. Research has consistently demonstrated that the enzymatic activity of CTP synthase, the rate-limiting enzyme in de novo CTP biosynthesis, is elevated in proliferating cells, including various cancer cell lines. acs.org

The regulation of CTP levels is tightly coupled to cell cycle progression. A sufficient pool of CTP is necessary for cells to transition from the G1 (growth) phase to the S (synthesis) phase, where DNA replication occurs. Depletion of the CTP pool can lead to a G1 phase arrest and, in some cases, trigger apoptosis. researchgate.net This highlights the importance of CTP homeostasis in maintaining the fidelity of the cell cycle and preventing uncontrolled proliferation.

Recent studies have also shed light on the subcellular organization of CTP synthase. The enzyme can form filamentous structures known as cytoophidia, particularly in rapidly proliferating cells. acs.org The formation of these structures is thought to be a mechanism for regulating enzyme activity and sequestering the enzyme when CTP levels are sufficient, thereby contributing to the maintenance of nucleotide pool balance and cellular homeostasis. acs.org

Table 1: Impact of CTP Synthase Depletion on Cell Proliferation
Cell LineMethod of DepletionObserved Effect on ProliferationReference
Jurkat (Human T-cell leukemia)CTPS1 Knockout (CRISPR)Complete abrogation of proliferation, G1 phase arrest, and apoptosis researchgate.net
HEK293T (Human embryonic kidney)CTPS1 and CTPS2 Double KnockoutCessation of proliferation, but minimal cell death researchgate.net
Drosophila melanogaster (Follicle cells)CTPsyn Knockdown (RNAi)Reduced cell growth and smaller nuclear size nih.gov

Interplay with Oncogenes (e.g., Myc) and Cell Cycle Control

The oncoprotein Myc is a master regulator of cell growth and proliferation, and its activity is frequently deregulated in human cancers. nih.gov A growing body of evidence indicates a direct and critical interplay between Myc and the CTP biosynthetic pathway. Myc has been shown to directly bind to the regulatory regions of genes involved in nucleotide metabolism, including CTP synthase (CTPS), leading to their transcriptional upregulation. nih.gov This direct regulation by Myc ensures that the increased demand for nucleotides in rapidly dividing, Myc-driven cancer cells is met.

This Myc-mediated upregulation of CTPS is essential for Myc-driven cell growth. Studies in Drosophila have demonstrated that CTP synthase is required for Myc to exert its effects on cell size. nih.gov Furthermore, reducing CTP synthase levels in cells overexpressing Myc can curtail their growth, highlighting the dependence of Myc's oncogenic functions on a robust pyrimidine (B1678525) synthesis pathway. nih.gov

The interplay between CTP availability and cell cycle control is particularly evident at the G1/S transition. wikipedia.org The progression through this critical checkpoint is governed by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. researchgate.net An adequate supply of nucleotides, including CTP, is a prerequisite for the initiation of DNA replication in the S phase. Research has shown that depletion of CTP can lead to an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase. researchgate.net In some cancer cell models, this G1 arrest is followed by the induction of apoptosis, suggesting that targeting CTP synthesis could be a viable therapeutic strategy for Myc-driven tumors. researchgate.net

Research on Nucleotide Pool Homeostasis and Cellular Metabolism

Maintaining a balanced pool of nucleotides is crucial for cellular homeostasis and the fidelity of genetic processes. CTP synthase plays a pivotal role in this process by catalyzing the final and rate-limiting step in the de novo synthesis of CTP. patsnap.com The activity of CTP synthase is subject to tight regulation, ensuring that the production of CTP is matched with cellular demand. This regulation occurs through multiple mechanisms, including feedback inhibition by the product CTP and allosteric activation by guanosine (B1672433) triphosphate (GTP). nih.gov This intricate regulation allows cells to maintain the appropriate balance between purine (B94841) and pyrimidine nucleotide pools, which is essential for normal cellular function. nih.gov

Disruptions in CTP homeostasis can have profound effects on cellular metabolism. For instance, in yeast, the regulation of CTP synthase activity by CTP has been shown to be important for the regulation of phospholipid synthesis. nih.gov This underscores the interconnectedness of nucleotide metabolism with other key metabolic pathways.

A fascinating area of research is the compartmentalization of CTP synthase into filamentous structures called cytoophidia. patsnap.com The formation of these structures is observed across various species and is thought to be a mechanism for regulating enzyme activity in response to metabolic cues. nih.gov For example, under conditions of nutrient deprivation, CTP synthase can be sequestered into these filaments, potentially to conserve energy and resources. nih.gov Conversely, when nucleotide demand is high, these structures can disassemble, releasing active enzyme to boost CTP synthesis. This dynamic assembly and disassembly of cytoophidia provide a rapid and reversible mechanism for cells to adapt to changing metabolic conditions and maintain nucleotide pool homeostasis.

Cytidine 5'-triphosphate as a Research Target in Disease Models

The critical role of CTP in cellular proliferation and metabolism has made its biosynthetic enzyme, CTP synthase, an attractive target for therapeutic intervention in a range of diseases characterized by aberrant cell growth and replication.

Targeting CTP Synthase in Research (e.g., antiviral research, anticancer research, immunosuppression research)

Antiviral Research: Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication. This includes the hijacking of the host's nucleotide synthesis pathways to produce the building blocks for their own genomes. Research has shown that viruses, such as SARS-CoV-2, can actively promote the synthesis of CTP in infected cells to fuel viral replication. nih.gov Targeting the host's CTP synthase, therefore, presents a promising host-directed antiviral strategy that could be broadly effective against a range of viruses and less susceptible to the development of viral resistance. pnas.org

Anticancer Research: The high proliferative rate of cancer cells makes them particularly dependent on the de novo synthesis of nucleotides. CTP synthase activity is frequently upregulated in various human and rodent tumors, correlating with their growth rates. researchgate.net This dependency creates a therapeutic window for targeting CTP synthase in cancer. Numerous preclinical studies have demonstrated that inhibiting CTP synthase can effectively block the proliferation of cancer cells and induce apoptosis. patsnap.com Selective inhibitors of the CTPS1 isoform, which is predominantly expressed in lymphoid malignancies, are currently in clinical trials for the treatment of lymphoma. patsnap.com

Immunosuppression Research: The adaptive immune response is characterized by the rapid clonal expansion of T and B lymphocytes upon encountering an antigen. This intense proliferation requires a significant upregulation of nucleotide synthesis. It has been discovered that activated lymphocytes are particularly reliant on the CTPS1 isoform for their proliferation. wikipedia.org Individuals with genetic deficiencies in CTPS1 exhibit severe immunodeficiency due to the inability of their T and B cells to proliferate. wikipedia.org This finding has paved the way for the development of selective CTPS1 inhibitors as a novel class of immunosuppressive agents for the treatment of autoimmune diseases and the prevention of graft-versus-host disease. wikipedia.org By specifically targeting the proliferative capacity of lymphocytes, these inhibitors offer the potential for more targeted immunosuppression with fewer side effects compared to broader-acting agents.

Table 2: CTP Synthase as a Therapeutic Target in Different Disease Models
Disease AreaRationale for Targeting CTP SynthaseKey Research FindingsReference
Antiviral (SARS-CoV-2)Viruses hijack host CTP synthesis for replication.SARS-CoV-2 proteins interact with and activate CTPS1 to promote CTP synthesis. CTPS1 inhibitors impede viral replication. nih.gov
Anticancer (Lymphoma)Cancer cells have high CTP demand for proliferation.CTPS1 is a novel therapeutic target in lymphoid malignancies. Selective inhibitors induce apoptosis in cancer cells. patsnap.com
ImmunosuppressionActivated lymphocytes are highly dependent on CTPS1 for proliferation.CTPS1 deficiency leads to immunodeficiency. Selective CTPS1 inhibitors suppress T-cell proliferation and cytokine release. wikipedia.org

Development of Nucleoside Analogues and Inhibitors in Research

The pursuit of therapeutic agents targeting CTP synthase has led to the development of various nucleoside analogues and small molecule inhibitors. Nucleoside analogues are structurally similar to natural nucleosides and can interfere with nucleotide metabolism upon intracellular phosphorylation. One such example is cyclopentenyl cytosine, whose triphosphate metabolite acts as a non-competitive inhibitor of CTP synthase. researchgate.net Another well-known nucleoside analogue, gemcitabine, used in cancer chemotherapy, is converted intracellularly to its triphosphate form, which has been shown to be a potent competitive inhibitor of CTP synthase with respect to UTP. nih.gov

More recently, significant efforts have been directed towards the development of highly selective small molecule inhibitors of CTP synthase, particularly targeting the CTPS1 isoform. These inhibitors have been designed to be potent and orally bioavailable, with some candidates now progressing into clinical trials for the treatment of lymphomas and autoimmune diseases. researchgate.net The development of these selective inhibitors has been aided by structural biology techniques, such as cryo-electron microscopy, which have provided detailed insights into the inhibitor binding sites and the structural basis for isoform selectivity. nih.gov

The primary mechanism of action of CTP synthase inhibitors is the depletion of the intracellular CTP pool. patsnap.com By blocking the rate-limiting step in de novo CTP synthesis, these inhibitors starve rapidly proliferating cells of an essential building block for DNA and RNA synthesis. This leads to a halt in cell cycle progression, typically at the G1/S boundary, and can subsequently induce apoptosis. researchgate.net

CTP synthase inhibitors can be broadly classified based on their mode of inhibition. Some inhibitors, like the triphosphate form of gemcitabine, act as competitive inhibitors by binding to the active site of the enzyme and competing with the natural substrate, UTP. nih.gov Others may bind to allosteric sites, causing a conformational change that reduces the enzyme's catalytic activity. patsnap.com The product of the reaction, CTP, itself acts as a feedback inhibitor by binding to a site that overlaps with the UTP binding site. pnas.org Structural studies have revealed that some small molecule inhibitors mimic the binding of CTP in one of its inhibitory sites, thereby effectively blocking the enzyme's function. nih.gov A single amino acid difference between the CTPS1 and CTPS2 isoforms in this binding pocket has been identified as the basis for the development of highly selective CTPS1 inhibitors. nih.gov

Rational Design of Inhibitors

The rational design of inhibitors targeting proteins that interact with Cytidine 5'-triphosphate (CTP) is a critical area of research, particularly in the development of therapeutics for cancer and infectious diseases. pnas.org A primary focus of these efforts has been CTP synthase (CTPS), the enzyme responsible for the final and rate-limiting step in the de novo biosynthesis of CTP. pnas.orgresearchgate.net The increased activity of CTPS in cancer cells and lymphocytes makes it an attractive target for inhibitor design. pnas.orgnih.gov

Structure-based drug design is a key strategy in the development of potent and selective CTPS inhibitors. This approach relies on a detailed understanding of the three-dimensional structure of the target protein, which allows for the design of molecules that can bind with high affinity and specificity to key sites, such as the active site or allosteric sites. The crystal structure of the synthetase domain of human CTPS has been determined, providing a crucial template for such design efforts. nih.goviucr.org These structural studies have revealed the binding sites for the substrates ATP and UTP, as well as the feedback inhibitor CTP, offering a roadmap for the design of competitive inhibitors. nih.goviucr.org

One successful example of a rationally designed inhibitor is gemcitabine-5'-triphosphate (dF-dCTP), the active metabolite of the anticancer drug gemcitabine. nih.gov Studies have shown that dF-dCTP is a potent competitive inhibitor of Escherichia coli CTPS with respect to UTP, with a binding affinity approximately 75-fold greater than that of CTP. nih.gov Site-directed mutagenesis has identified specific amino acid residues, such as Glu149, that are critical for the binding of both CTP and dF-dCTP, providing valuable insights for the design of next-generation inhibitors. nih.gov

Another class of inhibitors includes cyclopentenyl cytosine (CPEC), an analogue of cytidine. researchgate.net CPEC is phosphorylated intracellularly to its active form, CPEC-TP, which acts as a non-competitive inhibitor of CTP synthase. researchgate.net The high activity of CTPS in cancer cells makes them particularly susceptible to inhibition by CPEC-TP. researchgate.net

The development of novel inhibitor scaffolds is an ongoing effort. Researchers have successfully designed and synthesized novel tricyclic topoisomerase inhibitors (NTTIs) with broad-spectrum antibacterial activity by employing rational design principles. nih.gov This approach involved leveraging the known structure-activity relationships of existing inhibitors and using computational modeling to design new molecules with improved properties. nih.gov

Peptidomimetics represent another promising avenue for inhibitor design. These are molecules designed to mimic the structure and function of peptides, and they can be engineered to disrupt protein-protein interactions (PPIs) that are crucial for the function of CTP-interacting proteins. nih.govnih.gov Strategies for designing peptidomimetics include stabilizing or mimicking secondary structures like turns, β-sheets, and helices that are involved in PPIs. nih.govnih.gov

The table below summarizes key rationally designed inhibitors of CTP-interacting proteins, primarily focusing on CTP synthase.

Inhibitor NameTarget ProteinMechanism of ActionKey Research Findings
Gemcitabine-5'-triphosphate (dF-dCTP)CTP SynthaseCompetitive inhibitor with respect to UTPBinding affinity is ~75-fold higher than CTP; Glu149 is a key binding determinant. nih.gov
Cyclopentenyl cytosine triphosphate (CPEC-TP)CTP SynthaseNon-competitive inhibitorEffective in targeting cancer cells with high CTPS activity. researchgate.net
Thiophenecarboxamide derivativesCTP Synthetase (PyrG)Inhibition of CTP synthetaseActivated by EthA, effective against Mycobacterium tuberculosis. nih.gov
2-(alkylsulfonamido)thiazol-4-yl)acetamidesCTP Synthase 1 (CTPS1)Pan-selective inhibitorsBinds to the ATP pocket of CTPS1. researchgate.net

Structural Biology and Computational Modeling of CTP-Interacting Proteins

The fields of structural biology and computational modeling have provided profound insights into the function and regulation of proteins that interact with Cytidine 5'-triphosphate (CTP), with a significant focus on CTP synthase (CTPS). These disciplines are essential for understanding the molecular mechanisms of these proteins and for the rational design of targeted inhibitors.

Structural Biology of CTP Synthase:

CTP synthase is a complex enzyme that exists as a homotetramer in its active state. wikipedia.org The enzyme is composed of two main domains: an N-terminal synthetase domain and a C-terminal glutaminase (B10826351) domain. nih.gov The glutaminase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849), which is then channeled to the synthetase domain. wikipedia.org In the synthetase domain, the ammonia reacts with a phosphorylated UTP intermediate to form CTP, a reaction that is dependent on ATP. wikipedia.org

The three-dimensional structure of the synthetase domain of human CTPS has been determined by X-ray crystallography to a resolution of 2.8 Å. nih.gov This structure revealed a homotetrameric arrangement with 222 symmetry, where each active site is formed by the interaction of three different subunits. nih.gov The binding sites for the phosphate (B84403) groups of the substrates ATP and UTP, as well as the feedback inhibitor CTP, have been identified through the positions of bound sulfate (B86663) ions in the crystal structure. nih.goviucr.org

Cryo-electron microscopy (cryo-EM) has also been instrumental in elucidating the structure of CTPS. Near-atomic resolution cryo-EM structures of Drosophila melanogaster CTPS have precisely located all ligands, including the glutamine analog 6-diazo-5-oxo-L-norleucine, within the enzyme. pnas.org These studies have provided a detailed view of the GTP binding site and its role in stabilizing the ammonia tunnel and coordinating the reactions in both the glutaminase and synthetase domains. pnas.org Furthermore, cryo-EM has revealed that human CTPS can form filaments, and that this polymerization increases its catalytic activity. nih.govrcsb.org The structure of the human CTPS filament represents the first full-length structure of the human enzyme and reveals a novel active conformation. nih.govrcsb.org

Computational Modeling of CTP-Interacting Proteins:

Computational modeling plays a crucial role in complementing experimental structural data and in predicting the dynamics and interactions of CTP-interacting proteins. Molecular dynamics (MD) simulations, for instance, are used to study the conformational changes that proteins undergo upon ligand binding. researchgate.netnih.gov These simulations can provide insights into the flexibility of binding sites and the energetic contributions of individual amino acid residues to ligand binding. researchgate.net For example, MD simulations combined with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations can be used to determine the binding free energies of inhibitors to their target proteins. researchgate.netmdpi.com

Protein-protein interaction (PPI) prediction is another important application of computational modeling. Identifying the interaction sites between proteins is essential for understanding cellular processes and for designing drugs that can modulate these interactions. nih.govnih.gov Computational methods for PPI prediction can be based on various protein features, including sequence, structure, and genomic context. nih.gov Structure-based methods, such as protein docking, aim to predict the three-dimensional structure of a protein complex starting from the structures of the individual proteins. nih.gov

The integration of structural biology and computational modeling is a powerful approach for drug discovery. For example, the crystal structure of a target protein can be used to perform virtual screening of large compound libraries to identify potential inhibitors. frontiersin.org The binding modes of the identified hits can then be further analyzed and refined using MD simulations. mdpi.com This integrated approach facilitates the rational design of inhibitors with improved potency and selectivity. frontiersin.org

The table below provides an overview of the structural and computational data for a key CTP-interacting protein, CTP synthase.

Protein NameOrganismPDB IDExperimental MethodKey Structural FeaturesComputational Modeling Applications
CTP Synthase 1Homo sapiens5U03Cryo-EMFilamentous structure, active conformation. rcsb.orgebi.ac.ukElucidation of allosteric regulation and assembly. nih.gov
CTP SynthaseDrosophila melanogasterNot specifiedCryo-EMNear-atomic resolution structure with all substrates bound. pnas.orgAnalysis of ligand binding modes and conformational changes. pnas.org
CTP SynthaseSulfolobus solfataricus3NVAX-ray crystallographyDimeric form. wikipedia.orgUnderstanding the transition from inactive monomer to active tetramer. wikipedia.org
CTP Synthase Synthetase DomainHomo sapiensNot specifiedX-ray crystallographyHomotetrameric structure, active site formed by three subunits. nih.govBasis for structure-based design of inhibitors. iucr.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Cytidine 5'-triphosphate tetrasodium salt, and how can purity be validated?

  • Synthesis Methods :

  • Enzymatic Phosphorylation : Catalyzed by kinases (e.g., CTP synthetase) using cytidine monophosphate (CMP) and ATP in buffered solutions (pH 7.0–7.5) .
  • Chemical Synthesis : Phosphorylation via trimetaphosphate in anhydrous conditions, followed by sodium salt precipitation .
    • Purity Validation :
  • HPLC : Reverse-phase chromatography with UV detection at 267 nm (λmax for cytidine derivatives) .
  • Mass Spectrometry : Confirm molecular weight (theoretical ~491.15 g/mol for anhydrous tetrasodium form) .

Q. How do solubility and stability properties impact experimental design?

  • Solubility : Highly soluble in water (up to 10 mg/mL at 25°C). Stock solutions should be prepared in nuclease-free water and filtered (0.22 µm) to avoid particulate interference .
  • Stability : Degrades rapidly in acidic conditions (pH < 5) or with RNase contamination. Stabilize with sodium ions (tetrasodium form resists RNase degradation better than disodium salts) .
  • Storage : Aliquot and store at −20°C in neutral buffers (e.g., Tris-HCl, pH 7.4) to prevent hydrolysis .

Q. What analytical techniques confirm structural integrity and sodium stoichiometry?

  • NMR Spectroscopy : ¹H/³¹P NMR to verify triphosphate linkage and cytidine base structure .
  • Atomic Absorption Spectroscopy : Quantify sodium content (theoretical 4 Na⁺ ions per molecule) .
  • UV Spectrophotometry : Measure absorbance at 267 nm (ε = 9.6 mmol⁻¹cm⁻¹) to calculate concentration .

Advanced Research Questions

Q. How can discrepancies in enzymatic activity measurements be resolved when using this compound?

  • Potential Causes :

  • Sodium Ion Interference : High Na⁺ concentrations (from the tetrasodium salt) may inhibit Mg²⁺-dependent enzymes (e.g., RNA polymerases). Adjust buffer Mg²⁺ levels to compensate .
  • Contaminants : Trace RNases or phosphatases may degrade the compound. Use RNase inhibitors (e.g., RNasin) and phosphatase inhibitors in assays .
    • Validation : Include positive controls (commercial CTP) and negative controls (heat-inactivated enzyme) to isolate experimental variables .

Q. What experimental designs are effective for studying interactions with RNA polymerases or DNA repair enzymes?

  • Competitive Binding Assays : Use radiolabeled [α-³²P]CTP to measure incorporation rates into RNA transcripts .
  • Kinetic Studies : Vary CTP concentration in polymerase assays (e.g., Lineweaver-Burk plots) to determine Km and Vmax .
  • Structural Studies : Co-crystallize CTP with target enzymes (e.g., RNA polymerase II) to identify binding motifs .

Q. How can researchers optimize CTP concentration in PCR/RT-PCR without inhibiting polymerases?

  • Titration Experiments : Test CTP concentrations (0.1–2.0 mM) in PCR mixes. Excess CTP (>2 mM) may chelate Mg²⁺, reducing Taq polymerase activity .
  • Ionic Balance : Adjust sodium and magnesium ratios (e.g., 1:2 Na⁺:Mg²⁺ molar ratio) to maintain enzyme efficiency .

Comparative Analysis of Nucleotide Triphosphates

CompoundMolecular FormulaKey FeaturesResearch Applications
CTP Tetrasodium SaltC₉H₁₄N₃Na₄O₁₄P₃4 Na⁺ ions; RNase-resistant; λmax = 267 nmRNA synthesis, enzyme kinetics
dCTP Trisodium SaltC₉H₁₄N₃Na₃O₁₃P₃3 Na⁺ ions; DNA synthesis; λmax = 280 nmPCR, sequencing
ATP Tetrasodium SaltC₁₀H₁₂N₅Na₄O₁₃P₃Energy metabolism; λmax = 259 nmKinase assays, energy studies
UTP Tetrasodium SaltC₉H₁₂N₂Na₄O₁₅P₃RNA synthesis; λmax = 262 nmP2Y receptor signaling

Key Methodological Recommendations

  • Handling Contradictory Data : Cross-validate molecular weights (e.g., anhydrous vs. hydrated forms) using mass spectrometry .
  • Enzymatic Assays : Pre-incubate CTP with Mg²⁺ to form the active Mg-CTP complex, minimizing sodium interference .
  • Quality Control : Batch-test CTP stocks via enzymatic incorporation assays (e.g., RNA polymerase activity) to confirm functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.